Bace1-IN-9

Description

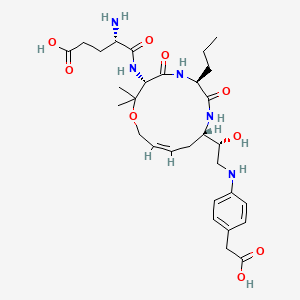

Structure

3D Structure

Properties

Molecular Formula |

C30H45N5O9 |

|---|---|

Molecular Weight |

619.7 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(3S,6S,9S,11Z)-9-[(1R)-2-[4-(carboxymethyl)anilino]-1-hydroxyethyl]-2,2-dimethyl-4,7-dioxo-6-propyl-1-oxa-5,8-diazacyclotridec-11-en-3-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C30H45N5O9/c1-4-7-22-28(42)33-21(23(36)17-32-19-11-9-18(10-12-19)16-25(39)40)8-5-6-15-44-30(2,3)26(29(43)34-22)35-27(41)20(31)13-14-24(37)38/h5-6,9-12,20-23,26,32,36H,4,7-8,13-17,31H2,1-3H3,(H,33,42)(H,34,43)(H,35,41)(H,37,38)(H,39,40)/b6-5-/t20-,21-,22-,23+,26+/m0/s1 |

InChI Key |

CSSIDGWPXKPAPN-JTSDAKNZSA-N |

Isomeric SMILES |

CCC[C@H]1C(=O)N[C@@H](C/C=C\COC([C@@H](C(=O)N1)NC(=O)[C@H](CCC(=O)O)N)(C)C)[C@@H](CNC2=CC=C(C=C2)CC(=O)O)O |

Canonical SMILES |

CCCC1C(=O)NC(CC=CCOC(C(C(=O)N1)NC(=O)C(CCC(=O)O)N)(C)C)C(CNC2=CC=C(C=C2)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Bace1-IN-9: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bace1-IN-9, also identified as compound 82b in the scientific literature, is a potent inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and a visualization of the relevant biological pathways.

Core Mechanism of Action

BACE1 is a transmembrane aspartyl protease that initiates the cleavage of the amyloid precursor protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.

This compound functions as a direct inhibitor of the enzymatic activity of BACE1. By binding to the active site of the BACE1 enzyme, it prevents the processing of APP, thereby reducing the production of Aβ peptides. The chemical structure of this compound, a macrocyclic compound, is designed to interact with key residues within the BACE1 active site.

Quantitative Data

The inhibitory potency of this compound against BACE1 has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for its efficacy.

| Compound | Target | IC50 | Reference |

| This compound (compound 82b) | BACE1 | 1.2 µM | [1] |

Signaling Pathways and Inhibitory Logic

The following diagrams illustrate the amyloid precursor protein processing pathway and the mechanism of BACE1 inhibition by this compound.

Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections detail the methodologies used to characterize the inhibitory activity of this compound.

In Vitro BACE1 Inhibition Assay (FRET-Based)

This assay quantifies the enzymatic activity of recombinant human BACE1 in the presence of an inhibitor. The principle relies on Förster Resonance Energy Transfer (FRET). A peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant Human BACE1 enzyme

-

FRET-based BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer.

-

In a 96-well black microplate, add the BACE1 enzyme solution to each well.

-

Add the diluted this compound solutions to the respective wells. Include a control with solvent only (no inhibitor).

-

Pre-incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths in kinetic mode for a set duration (e.g., 30-60 minutes).

-

The rate of increase in fluorescence is proportional to the BACE1 activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Experimental workflow for the in vitro BACE1 FRET-based inhibition assay.

Cellular Aβ Reduction Assay

This assay measures the ability of an inhibitor to reduce the production of Aβ in a cellular context. Typically, a cell line that overexpresses human APP is used.

Materials:

-

HEK293 cells stably expressing human APP (HEK293-APP)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Lysis buffer

-

ELISA kit for human Aβ40 or Aβ42

Procedure:

-

Plate HEK293-APP cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control (DMSO).

-

Collect the cell culture medium.

-

Lyse the cells to measure total protein concentration for normalization.

-

Centrifuge the collected medium to remove cellular debris.

-

Quantify the concentration of Aβ40 or Aβ42 in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

-

Normalize the Aβ levels to the total protein concentration from the cell lysates.

-

Calculate the percentage of Aβ reduction for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of Aβ reduction against the logarithm of the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound is a macrocyclic inhibitor of BACE1 that demonstrates a direct mechanism of action by blocking the enzymatic cleavage of APP. Its inhibitory potential has been quantified with an IC50 of 1.2 µM in in vitro assays. The experimental protocols outlined in this guide provide a framework for the evaluation of this and similar BACE1 inhibitors. Further investigation into its cellular activity and in vivo efficacy is warranted to fully elucidate its therapeutic potential in the context of Alzheimer's disease.

References

BACE1 Inhibitors: A Technical Guide to a Key Target in Alzheimer's Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease (AD). Its role as the primary β-secretase that initiates the production of amyloid-β (Aβ) peptides makes it a prime therapeutic target for the development of disease-modifying therapies for AD. This technical guide provides an in-depth overview of the function and mechanism of action of BACE1 inhibitors, supported by quantitative data, experimental methodologies, and pathway visualizations.

Introduction: The Role of BACE1 in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid plaques and intracellular neurofibrillary tangles.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the disease process.[1] BACE1, a type I transmembrane aspartyl protease, plays a pivotal, rate-limiting role in the generation of Aβ.[2][3] It cleaves the amyloid precursor protein (APP) at the β-site, leading to the formation of a membrane-bound C-terminal fragment (C99) and a soluble N-terminal fragment (sAPPβ).[4][5] Subsequently, γ-secretase cleaves C99 to release Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone and neurotoxic Aβ42.[2][4]

Given its crucial role in initiating Aβ production, the inhibition of BACE1 is a major focus of research for preventing or slowing the progression of Alzheimer's disease.[1][3]

Mechanism of Action of BACE1 Inhibitors

BACE1 inhibitors are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP. The active site of BACE1 contains two catalytic aspartate residues (Asp32 and Asp228) within a cleft.[6] By blocking this site, these inhibitors effectively halt the first step of the amyloidogenic pathway, thereby reducing the production of all downstream Aβ species.[3] The therapeutic goal of BACE1 inhibition is to lower the concentration of Aβ peptides in the brain, which is expected to prevent the formation of amyloid plaques and mitigate downstream neurotoxic effects.[1][7]

However, the development of BACE1 inhibitors has faced challenges. BACE1 has other physiological substrates besides APP, such as Neuregulin-1 (Nrg1), which is involved in myelination and synaptic function.[1][8] Therefore, non-selective inhibition of BACE1 can lead to off-target effects. Furthermore, some BACE1 inhibitors have been observed to cause an unexpected increase in BACE1 protein levels by prolonging its half-life.[7]

Quantitative Data for Representative BACE1 Inhibitors

A number of BACE1 inhibitors have been developed and evaluated in preclinical and clinical studies. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes publicly available quantitative data for several notable BACE1 inhibitors.

| Compound Name (Synonym) | BACE1 IC50/Ki | BACE2 IC50/Ki | Cell-based Aβ40 IC50 | Cell-based Aβ42 IC50 | Reference |

| Verubecestat (MK-8931) | 2.2 nM (Ki) | 0.38 nM (Ki) | 2.1 nM | 0.7 nM | [9][10] |

| Lanabecestat (AZD3293) | 0.6 nM | - | - | - | [7] |

| Elenbecestat (E2609) | 27 nM | - | - | - | [9] |

| Inhibitor IV | - | - | >10 µM | - | [7] |

| PF-06751979 | 7.3 nM | 193 nM | - | - | [7] |

| FAH65 | ~10-20 nM | - | - | - | [11] |

| Compound 8 | 0.32 nM | - | - | - | [9] |

Note: IC50 and Ki values can vary depending on the specific assay conditions. This table provides a comparative overview based on the cited literature.

Key Experimental Protocols

The development and characterization of BACE1 inhibitors involve a range of in vitro and in vivo experiments. Below are generalized methodologies for key assays.

BACE1 Enzymatic Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.

Objective: To determine the IC50 value of a test compound against BACE1.

Materials:

-

Recombinant human BACE1 enzyme

-

A specific fluorescent peptide substrate for BACE1 (e.g., a peptide containing the Swedish mutation of APP)

-

Assay buffer (e.g., sodium acetate buffer at pH 4.5)

-

Test compounds dissolved in DMSO

-

Microplate reader capable of fluorescence detection

Protocol:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a microplate, add the BACE1 enzyme and the test compound dilutions.

-

Incubate the enzyme and compound mixture for a predefined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the fluorescent peptide substrate.

-

Monitor the increase in fluorescence over time, which corresponds to the cleavage of the substrate by BACE1.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the reaction rates against the logarithm of the compound concentrations and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Aβ Reduction Assay

This assay assesses the ability of a compound to inhibit Aβ production in a cellular context.

Objective: To measure the reduction of secreted Aβ levels in cell culture media following treatment with a test compound.

Materials:

-

A cell line that overexpresses human APP (e.g., HEK293 or CHO cells stably transfected with APP)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for human Aβ40 and Aβ42

Protocol:

-

Plate the APP-overexpressing cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Collect the conditioned cell culture medium.

-

Measure the concentrations of Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.

-

Determine the IC50 values for the reduction of Aβ40 and Aβ42 by plotting the measured concentrations against the compound concentrations.

In Vivo Aβ Reduction Studies in Animal Models

These studies evaluate the efficacy of a BACE1 inhibitor in reducing Aβ levels in the brains of animal models of Alzheimer's disease.

Objective: To assess the in vivo potency of a test compound in lowering brain Aβ levels.

Materials:

-

Transgenic mouse model of Alzheimer's disease (e.g., PDAPP or 5xFAD mice)

-

Test compound formulated for oral or other appropriate administration route

-

Brain tissue homogenization buffers

-

ELISA kits for Aβ40 and Aβ42

Protocol:

-

Administer the test compound to the transgenic mice at various doses and for a specific duration.

-

At the end of the treatment period, euthanize the animals and collect the brains.

-

Homogenize the brain tissue in appropriate buffers to extract Aβ peptides.

-

Measure the levels of Aβ40 and Aβ42 in the brain homogenates using ELISA.

-

Compare the Aβ levels in the treated groups to a vehicle-treated control group to determine the dose-dependent reduction in brain Aβ.

Signaling Pathways and Experimental Workflows

Amyloidogenic Pathway and BACE1 Inhibition

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Combining Virtual Screening Protocol and In Vitro Evaluation towards the Discovery of BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple BACE1 Inhibitors Abnormally Increase the BACE1 Protein in Neurons by Prolonging its Half-life - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. behavioralhealth2000.com [behavioralhealth2000.com]

- 11. biorxiv.org [biorxiv.org]

Bace1-IN-9: A Technical Guide to a Macrocyclic BACE1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of Bace1-IN-9, a potent inhibitor of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics for neurodegenerative disorders.

Chemical Structure and Properties

This compound, also referred to as compound 82b in the primary literature, is a macrocyclic peptidomimetic inhibitor designed to target the active site of BACE1.[1] Its structure incorporates a hydroxyethylamine transition-state isostere, a common feature in aspartyl protease inhibitors.

Table 1: Chemical and Physical Properties of this compound [1]

| Property | Value |

| IUPAC Name | (3S,6R,9S,12R)-9-((S)-1-hydroxy-2-((4-(carboxymethyl)benzyl)amino)ethyl)-3-isobutyl-6,6-dimethyl-1-oxa-4,7-diazacyclotridecane-2,5,8-trione |

| Molecular Formula | C30H45N5O9 |

| Molecular Weight | 619.71 g/mol |

| CAS Number | 2872604-91-4 |

| Biological Activity | IC50 of 1.2 µM for BACE1 |

| SMILES | CCC[C@@H]1NC(--INVALID-LINK----INVALID-LINK--CC(O)=O)O)C">C@HNC(--INVALID-LINK--N)=O)=O |

Mechanism of Action and Signaling Pathway

BACE1 is a transmembrane aspartic protease that initiates the cleavage of the amyloid precursor protein (APP).[2][3][4] This initial cleavage, followed by subsequent processing by γ-secretase, leads to the production of amyloid-beta (Aβ) peptides, which can aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[2][3][5] By inhibiting BACE1, this compound blocks the first and rate-limiting step in the amyloidogenic pathway, thereby reducing the production of Aβ peptides.[2][6]

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific BACE1 inhibition assay used in the primary literature (Otani et al., Bioorg Med Chem. 2021 Dec 15;52:116517) were not accessible in the public domain at the time of this writing. However, this section provides representative protocols for the synthesis of similar macrocyclic BACE1 inhibitors and a common BACE1 enzymatic assay.

Representative Synthesis of a Macrocyclic BACE1 Inhibitor

The synthesis of macrocyclic BACE1 inhibitors often involves a multi-step sequence. A key step is typically a ring-closing metathesis (RCM) reaction to form the macrocyclic core. The following is a generalized workflow:

Caption: A general workflow for the synthesis of macrocyclic BACE1 inhibitors.

General Procedure:

-

Fragment Synthesis: Protected amino acid fragments corresponding to the P1 and P3 positions of the inhibitor are synthesized with terminal alkene functionalities.

-

Peptide Coupling: The synthesized fragments are coupled together using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Ring-Closing Metathesis (RCM): The linear diene precursor is subjected to RCM using a ruthenium-based catalyst (e.g., Grubbs catalyst) to form the macrocyclic ring.

-

Deprotection: Protecting groups on the amino acid side chains and termini are removed under appropriate conditions.

-

Purification: The final compound is purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).

Representative BACE1 Enzymatic Assay (FRET-based)

A common method to determine the inhibitory activity of compounds against BACE1 is a Fluorescence Resonance Energy Transfer (FRET) assay.[7][8][9][10] This assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

Caption: A typical workflow for a BACE1 FRET-based inhibition assay.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5)

-

Test compound (this compound)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagents are prepared and brought to the appropriate temperature.

-

A reaction mixture is prepared in the microplate wells containing the assay buffer, BACE1 enzyme, and varying concentrations of this compound.

-

The reaction is initiated by the addition of the BACE1 FRET substrate.

-

The plate is incubated at a constant temperature (e.g., 37°C).

-

Fluorescence intensity is measured at regular intervals using a fluorescence plate reader (excitation and emission wavelengths are specific to the fluorophore/quencher pair).

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

The percent inhibition for each concentration of this compound is calculated relative to a control reaction with no inhibitor.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent, macrocyclic inhibitor of BACE1 that holds promise as a lead compound for the development of therapeutics for Alzheimer's disease. Its mechanism of action, directly targeting the initial step of Aβ production, is a well-validated strategy. Further research into its pharmacokinetic and pharmacodynamic properties is warranted to fully assess its therapeutic potential. This technical guide provides a foundational understanding of this compound for researchers dedicated to advancing the field of neurodegenerative disease drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. news-medical.net [news-medical.net]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.fishersci.com [assets.fishersci.com]

BACE1-IN-9 Target Validation in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation of BACE1-IN-9, a potent inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), in neuronal cells. This document outlines the core signaling pathways, quantitative efficacy data, and detailed experimental protocols for researchers engaged in Alzheimer's disease drug discovery and related neurodegenerative fields.

Introduction to BACE1 and its Role in Alzheimer's Disease

Beta-secretase 1, or BACE1, is a type I transmembrane aspartyl protease predominantly expressed in neurons.[1] It plays a critical, rate-limiting role in the amyloidogenic processing of the amyloid precursor protein (APP). The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, generated through sequential cleavage of APP by BACE1 and γ-secretase, is a primary pathological event in Alzheimer's disease (AD).

BACE1 initiates this cascade by cleaving APP at the β-site, producing a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). Subsequent cleavage of C99 by the γ-secretase complex releases Aβ peptides of varying lengths, most notably Aβ40 and the highly aggregation-prone Aβ42.[1] These peptides can then aggregate into soluble oligomers and insoluble plaques, which are hallmarks of AD and are thought to contribute to synaptic dysfunction and neurodegeneration.

Beyond its role in APP processing, BACE1 has several other physiological substrates in the brain, including Neuregulin-1 (NRG1), involved in myelination, Seizure protein 6 (SEZ6) and its homolog SEZ6L, which play roles in synaptic connectivity, and Jagged-1 (Jag1), a component of the Notch signaling pathway important for neurogenesis and astrogenesis.[2][3][4] The cleavage of these substrates by BACE1 underscores the importance of developing selective inhibitors to minimize potential off-target effects.

Quantitative Data for this compound

This compound is a potent, cell-permeable inhibitor of BACE1. The following tables summarize its key quantitative data.

| Compound | Target | Assay | IC50 (µM) | Reference |

| This compound | BACE1 | Enzymatic Assay | 1.2 | [Otani et al., 2021] |

Table 1: In Vitro Enzymatic Inhibition of BACE1 by this compound.

| Parameter | Value | Cell Line | Assay |

| Aβ40 Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | ELISA |

| Aβ42 Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | ELISA |

| sAPPβ Reduction | Concentration-dependent | SH-SY5Y (human neuroblastoma) | Western Blot |

| CTFβ Accumulation | Concentration-dependent | SH-SY5Y (human neuroblastoma) | Western Blot |

Table 2: Cellular Activity of this compound in a Neuronal Cell Model. (Note: Specific EC50 values for cellular assays are not publicly available and would need to be determined experimentally using the protocols outlined below.)

Signaling Pathways and Experimental Workflows

BACE1 Signaling Pathway in Neurons

The following diagram illustrates the central role of BACE1 in the processing of APP and other key neuronal substrates.

Caption: BACE1 signaling in neurons, highlighting APP processing and other key substrates.

Experimental Workflow for this compound Target Validation

The following diagram outlines the key experimental steps to validate the efficacy of this compound in a neuronal cell line.

Caption: Workflow for validating this compound in neuronal cells.

Experimental Protocols

BACE1 Enzymatic Activity Assay (FRET-based)

This protocol is adapted for screening BACE1 inhibitors using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5

-

This compound (or other test compounds) dissolved in DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add 10 µL of the diluted this compound or vehicle (Assay Buffer with DMSO) to the respective wells.

-

Add 10 µL of diluted BACE1 enzyme to each well.

-

Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the BACE1 FRET substrate to each well.

-

Immediately measure the fluorescence kinetically for 60-90 minutes at 37°C, with readings every 5 minutes (Excitation/Emission wavelengths will depend on the specific FRET substrate used).

-

Alternatively, for an endpoint assay, incubate the plate for 60 minutes at 37°C and then measure the final fluorescence.

-

Calculate the rate of substrate cleavage and determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Western Blot for sAPPβ and CTFβ in Neuronal Cells

This protocol describes the detection of BACE1-cleaved APP fragments in treated neuronal cells.

Materials:

-

SH-SY5Y cells (or other suitable neuronal cell line)

-

Cell culture medium and supplements

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-sAPPβ, anti-APP C-terminal (for CTFβ), and anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate SH-SY5Y cells and allow them to adhere and differentiate (if necessary).

-

Treat the cells with varying concentrations of this compound for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris. The supernatant contains sAPPβ.

-

Wash the cells with cold PBS and lyse them with Lysis Buffer.

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

For sAPPβ detection, concentrate the conditioned medium if necessary.

-

Separate proteins from cell lysates (for CTFβ and β-actin) and conditioned medium (for sAPPβ) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the changes in protein levels.

ELISA for Aβ40 and Aβ42

This protocol outlines the quantification of secreted Aβ peptides in the conditioned medium of treated neuronal cells.

Materials:

-

Conditioned medium from this compound treated cells (from section 4.2)

-

Human Aβ40 and Aβ42 ELISA kits

-

Microplate reader

Procedure:

-

Thaw the collected conditioned media on ice.

-

Follow the manufacturer's instructions provided with the specific Aβ40 and Aβ42 ELISA kits.

-

Typically, the procedure involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating the plate.

-

Washing the plate to remove unbound material.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding a substrate and incubating for color development.

-

Adding a stop solution.

-

-

Read the absorbance of each well at the recommended wavelength using a microplate reader.

-

Generate a standard curve using the provided Aβ standards.

-

Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.

-

Plot the Aβ concentrations against the log of the this compound concentration to determine the EC50 values for the reduction of each peptide.

Conclusion

The validation of this compound in neuronal cells is a critical step in its development as a potential therapeutic agent for Alzheimer's disease. The experimental protocols detailed in this guide provide a robust framework for assessing its enzymatic and cellular efficacy. By quantifying the inhibition of BACE1 activity and the subsequent reduction in Aβ production, researchers can confidently evaluate the on-target effects of this compound. Furthermore, understanding the broader impact on the BACE1 signaling pathway is essential for predicting both therapeutic benefits and potential side effects. The combination of quantitative data, detailed methodologies, and clear visual representations of the underlying biology offers a comprehensive resource for scientists dedicated to advancing novel treatments for neurodegenerative disorders.

References

- 1. Seizure protein 6 and its homolog seizure 6-like protein are physiological substrates of BACE1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. BACE1-cleavage of Sez6 and Sez6L is elevated in Niemann-Pick type C disease mouse brains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BACE1: More than just a β‐secretase - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profile of Verubecestat (MK-8931): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP). This cleavage is the first step in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Inhibition of BACE1 is therefore a key therapeutic strategy for reducing Aβ levels in the brain. This document provides a technical guide to the preliminary in vitro studies of verubecestat (MK-8931), a potent and selective BACE1 inhibitor that has undergone extensive clinical investigation.

Quantitative Analysis of In Vitro Activity

Verubecestat has demonstrated potent inhibitory activity against BACE1 in a variety of in vitro assay formats. The following tables summarize the key quantitative data from enzymatic and cell-based assays.

| Enzyme | Inhibitor | Parameter | Value (nM) | Reference |

| Human BACE1 | Verubecestat | Ki | 2.2 | [1][2][3][4] |

| Mouse BACE1 | Verubecestat | Ki | 3.4 | [1][4] |

| Human BACE2 | Verubecestat | Ki | 0.38 | [1][2][4] |

| Human Cathepsin D | Verubecestat | IC50 | >100,000 | [5] |

| Human Cathepsin E | Verubecestat | IC50 | >45,000-fold selectivity over BACE1 | [1] |

| Human Renin | Verubecestat | IC50 | >15,000-fold selectivity over BACE1 | [1] |

| Human CYP Isoforms (1A2, 2C9, 2C19, 2D6, 3A4) | Verubecestat | IC50 | >40,000 | [2][6] |

| hERG Channel | Verubecestat | IC50 | 2,200 | [6] |

Table 1: Enzymatic Inhibition Data for Verubecestat. This table details the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of verubecestat against BACE1 and other proteases. High selectivity against other aspartyl proteases like Cathepsin D is a key feature.

| Cell Line | Assay | Parameter | Value (nM) | Reference |

| HEK293 APPSwe/Lon | Aβ1-40 Production | IC50 | 2.1 | [1][2][4] |

| HEK293 APPSwe/Lon | Aβ1-42 Production | IC50 | 0.7 | [1][2][4] |

| HEK293 APPSwe/Lon | sAPPβ Production | IC50 | 4.4 | [1][2][4] |

| Unspecified Cells | Aβ40 Production | IC50 | 13 | [7][8] |

| Unspecified Cells | Aβ40 Production | Ki | 7.8 | [7][8] |

Table 2: Cell-Based Assay Data for Verubecestat. This table presents the potency of verubecestat in inhibiting the production of amyloid-beta peptides and soluble APPβ in cellular models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are outlines of the key experimental protocols used in the assessment of verubecestat.

BACE1 Enzymatic Assay (Fluorogenic)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BACE1.

-

Materials:

-

Purified recombinant human BACE1 enzyme.

-

A fluorogenic BACE1 peptide substrate. This substrate is typically a peptide sequence corresponding to the BACE1 cleavage site in APP, flanked by a fluorescent donor and a quencher.

-

Assay buffer (e.g., sodium acetate buffer at an acidic pH to mimic the endosomal environment where BACE1 is active).

-

Test compound (verubecestat) at various concentrations.

-

96-well black plates.

-

Fluorescence microplate reader.

-

-

Procedure:

-

A master mix is prepared containing the assay buffer and the BACE1 peptide substrate.

-

The test inhibitor (verubecestat) at varying dilutions is added to the wells of the 96-well plate. Control wells contain vehicle (e.g., DMSO).

-

The BACE1 enzyme is diluted in assay buffer and added to the wells to initiate the reaction.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

Fluorescence is measured kinetically over a period of time (e.g., 20 minutes) using an excitation wavelength of 320 nm and an emission wavelength of 405 nm.[9]

-

The rate of increase in fluorescence is proportional to BACE1 activity.

-

-

Data Analysis:

-

The initial reaction velocities are calculated from the linear phase of the kinetic curves.

-

The percent inhibition at each concentration of the test compound is determined relative to the control.

-

IC50 values are calculated by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).

-

Cell-Based Aβ and sAPPβ Production Assay

This assay evaluates the ability of an inhibitor to reduce the production of Aβ and sAPPβ in a cellular context, providing insights into cell permeability and target engagement.

-

Materials:

-

A suitable cell line that overexpresses human APP, such as HEK293 cells with the Swedish/London mutations (HEK293 APPSwe/Lon).[2]

-

Cell culture medium and supplements.

-

Test compound (verubecestat) at various concentrations.

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits specific for Aβ40, Aβ42, and sAPPβ.

-

-

Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The cell culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (verubecestat) or vehicle control.

-

The cells are incubated for a defined period (e.g., 24 hours) to allow for APP processing and Aβ/sAPPβ secretion into the medium.

-

After incubation, the conditioned medium is collected.

-

The concentrations of Aβ40, Aβ42, and sAPPβ in the conditioned medium are quantified using specific ELISA kits.

-

-

Data Analysis:

-

The levels of Aβ and sAPPβ in the treated samples are normalized to the vehicle control.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing BACE1's Role and Inhibition

To better understand the mechanism of action, the following diagrams illustrate the BACE1 signaling pathway and the experimental workflow for inhibitor testing.

Figure 1: BACE1-mediated cleavage of APP.

References

- 1. behavioralhealth2000.com [behavioralhealth2000.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. behavioralhealth2000.com [behavioralhealth2000.com]

- 5. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Verubecestat (MK-8931): A Technical Guide on its Impact on Aβ Peptide Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the β-secretase (BACE1) inhibitor, verubecestat (MK-8931), and its effects on the production of amyloid-β (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. This document will cover the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols relevant to the study of verubecestat and similar BACE1 inhibitors.

Introduction to BACE1 and the Amyloid Cascade Hypothesis

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is a primary trigger for the neurodegenerative cascade in Alzheimer's disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase. BACE1 initiates the amyloidogenic pathway by cleaving APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99).[2] Subsequent cleavage of C99 by γ-secretase releases Aβ peptides of varying lengths, with Aβ40 and Aβ42 being the most common isoforms.[2] Aβ42, in particular, is prone to aggregation and is considered a key neurotoxic species.

Given its rate-limiting role in Aβ production, BACE1 has been a prime therapeutic target for reducing Aβ levels in the brain.[3] Verubecestat (MK-8931) is a potent, orally bioavailable small-molecule inhibitor of BACE1 that has been extensively studied in preclinical and clinical settings.[4]

Mechanism of Action of Verubecestat

Verubecestat is a non-peptidic BACE1 inhibitor that binds to the active site of the enzyme, preventing it from cleaving APP.[5] By inhibiting BACE1, verubecestat effectively blocks the first step of the amyloidogenic pathway, thereby reducing the production of all downstream Aβ peptides.[5]

Quantitative Data on the Efficacy of Verubecestat

The efficacy of verubecestat in reducing Aβ peptide levels has been demonstrated across a range of experimental systems, from cell-free assays to human clinical trials.

In Vitro Efficacy

| Assay Type | Target | IC50 (nM) | Ki (nM) |

| Cell-free BACE1 activity assay | Human BACE1 | - | 7.8 |

| Cell-based assay (HEK293 cells) | Aβ40 production | 13 | - |

Table 1: In vitro potency of verubecestat in inhibiting BACE1 activity and Aβ40 production.

In Vivo Efficacy in Animal Models

| Animal Model | Treatment | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) | Aβ40 Reduction (Brain) | Aβ42 Reduction (Brain) |

| Rats | Single oral dose | Dose-dependent | Dose-dependent | Dose-dependent | Dose-dependent |

| Cynomolgus Monkeys | Single oral dose | Dose-dependent | Dose-dependent | - | - |

| Tg2576-AβPPswe Mice | 12-week treatment | 62% | 68% | Significant reduction | Significant reduction |

Table 2: In vivo efficacy of verubecestat in reducing Aβ levels in various animal models.

Clinical Trial Data (Human Studies)

| Trial Phase | Population | Dose | Aβ40 Reduction (CSF) | Aβ42 Reduction (CSF) |

| Phase 1 | Healthy Volunteers | 12mg, 40mg, 60mg | 57%, 79%, 84% | 57%, 79%, 84% |

| Phase 3 (EPOCH) | Mild-to-moderate AD | 12mg, 40mg | 63% - 81% | 63% - 81% |

Table 3: Reduction in cerebrospinal fluid (CSF) Aβ levels in human clinical trials of verubecestat.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of BACE1 inhibitors like verubecestat.

BACE1 Enzyme Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of a compound on BACE1 enzymatic activity.

Materials:

-

Recombinant human BACE1 enzyme

-

Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (verubecestat)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of verubecestat in assay buffer.

-

In a 96-well plate, add 50 µL of the BACE1 enzyme solution to each well.

-

Add 50 µL of the diluted verubecestat or vehicle control to the respective wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µL of the BACE1 substrate solution to each well.

-

Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 320 nm/405 nm) in kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to BACE1 activity.

-

Calculate the percentage of inhibition for each concentration of verubecestat and determine the IC50 value.

Aβ40 and Aβ42 Quantification by ELISA

This protocol is used to measure the concentration of Aβ40 and Aβ42 in biological samples such as cell culture media, cerebrospinal fluid (CSF), or brain homogenates.

Materials:

-

Aβ40 and Aβ42 ELISA kits (containing capture antibody pre-coated plates, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Sample diluent (provided in the kit)

-

Biological samples (e.g., CSF)

-

Standard Aβ40 and Aβ42 peptides

-

Microplate reader

Procedure:

-

Prepare a standard curve by performing serial dilutions of the Aβ40 and Aβ42 standard peptides in the sample diluent.

-

Add 100 µL of the standards and samples (diluted as necessary) to the wells of the antibody-coated plate.

-

Incubate the plate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-5 times with wash buffer.

-

Add 100 µL of the TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of Aβ40 and Aβ42 in the samples by interpolating from the standard curve.

In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease

This protocol describes a typical in vivo study to assess the effect of a BACE1 inhibitor on brain and CSF Aβ levels in a transgenic mouse model (e.g., 5XFAD or Tg2576).

Materials:

-

Transgenic mice expressing human APP with mutations associated with familial Alzheimer's disease.

-

Verubecestat formulated for oral administration (e.g., in chow or for oral gavage).

-

Anesthesia.

-

Surgical tools for CSF and brain tissue collection.

-

ELISA kits for Aβ40 and Aβ42.

Procedure:

-

Acclimate the transgenic mice to the housing conditions for at least one week.

-

Randomly assign mice to treatment groups (e.g., vehicle control, low-dose verubecestat, high-dose verubecestat).

-

Administer verubecestat or vehicle daily for a predetermined period (e.g., 4-12 weeks).

-

At the end of the treatment period, collect CSF from the cisterna magna under anesthesia.

-

Following CSF collection, euthanize the mice and perfuse with saline.

-

Harvest the brain and dissect the cortex and hippocampus.

-

Homogenize the brain tissue in an appropriate buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant (soluble fraction) and pellet (insoluble fraction).

-

Measure Aβ40 and Aβ42 levels in the CSF and brain homogenates using the ELISA protocol described above.

-

Statistically analyze the data to determine the effect of verubecestat on Aβ levels.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: APP Processing Pathways and the Action of Verubecestat.

Caption: Experimental Workflow for BACE1 Inhibitor Evaluation.

Conclusion

Verubecestat is a potent BACE1 inhibitor that has been shown to significantly reduce the production of Aβ peptides in a variety of preclinical and clinical settings. While clinical trials with verubecestat in patients with mild-to-moderate and prodromal Alzheimer's disease were discontinued due to a lack of efficacy and some adverse events, the data generated from these studies provide valuable insights into the role of BACE1 in Aβ metabolism and the challenges of targeting this pathway for the treatment of Alzheimer's disease.[7] The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers in the field of Alzheimer's drug discovery.

References

- 1. Performance Characteristics of Plasma Amyloid β 40 and 42 Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chronic Verubecestat Treatment Suppresses Amyloid Accumulation in Advanced Aged Tg2576-AβPPswe Mice Without Inducing Microhemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Design, in silico and pharmacological evaluation of a peptide inhibitor of BACE-1 [frontiersin.org]

- 4. The BACE1 inhibitor verubecestat (MK-8931) reduces CNS β-amyloid in animal models and in Alzheimer’s disease patients [alzped.nia.nih.gov]

- 5. behavioralhealth2000.com [behavioralhealth2000.com]

- 6. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Randomized Trial of Verubecestat for Mild-to-Moderate Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bace1-IN-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bace1-IN-9, also identified as compound 82b, is a potent inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the amyloidogenic pathway implicated in Alzheimer's disease.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized for its characterization. The document is intended to serve as a resource for researchers engaged in the discovery and development of novel therapeutics for neurodegenerative disorders.

Introduction to BACE1 and its Role in Alzheimer's Disease

Beta-secretase 1, or β-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a key aspartic protease in the pathogenesis of Alzheimer's disease.[2][3][4] It performs the initial and rate-limiting cleavage of the amyloid precursor protein (APP), a crucial step in the production of amyloid-beta (Aβ) peptides.[5][6] The subsequent accumulation of these Aβ peptides in the brain is a hallmark of Alzheimer's, leading to the formation of amyloid plaques and neurotoxicity.[7][8] Consequently, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ levels and potentially slowing the progression of the disease.[2][9]

This compound: A Potent BACE1 Inhibitor

This compound is a macrocyclic compound designed to inhibit BACE1. Its chemical structure and properties have been optimized to achieve potent inhibition of the enzyme.

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 (BACE1) | 1.2 µM | [1] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The following sections detail the methodologies employed to characterize the inhibitory activity of this compound.

3.1. BACE1 Inhibition Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of BACE1. A common method is a fluorescence resonance energy transfer (FRET) assay.

-

Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant human BACE1 enzyme

-

FRET peptide substrate

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) and controls

-

96-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

The test compound is serially diluted to various concentrations.

-

The BACE1 enzyme is pre-incubated with the test compound or vehicle control in the assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percent inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.

-

The IC50 value is calculated by fitting the dose-response curve with a suitable equation.

-

Signaling Pathways and Experimental Workflows

4.1. BACE1 Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the amyloidogenic processing of APP and the role of BACE1. This compound acts by inhibiting the initial cleavage step performed by BACE1.

Caption: Amyloidogenic processing of APP by BACE1 and γ-secretase.

4.2. Experimental Workflow for BACE1 Inhibitor Screening

The following diagram outlines a typical workflow for identifying and characterizing BACE1 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Drug Discovery to Drug Development of BACE1 Inhibitor as Antialzheimer's: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The β-Secretase BACE1 in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. biorxiv.org [biorxiv.org]

- 9. BACE1 inhibitor drugs in clinical trials for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: BACE1-IN-9 In Vitro Assay

These application notes provide a detailed protocol for the in vitro assessment of BACE1-IN-9, a potent inhibitor of β-secretase 1 (BACE1). This document is intended for researchers, scientists, and drug development professionals working on Alzheimer's disease and other neurodegenerative disorders where BACE1 activity is a key therapeutic target.

Introduction

β-secretase 1, also known as beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), is a critical enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides.[1][2] The accumulation of Aβ in the brain is a hallmark of Alzheimer's disease.[1][2] BACE1 inhibitors are therefore considered a promising therapeutic strategy to reduce Aβ production. This document outlines a robust in vitro assay protocol to determine the inhibitory activity of compounds like this compound against BACE1.

Data Summary

The inhibitory activity of this compound and other reference compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides a template for presenting such quantitative data.

| Compound | BACE1 IC50 (nM) | BACE2 IC50 (nM) | Cathepsin D IC50 (nM) | Cathepsin E IC50 (nM) | Pepsin IC50 (nM) |

| This compound | [Example: 5.2] | [Example: 150] | [Example: >10000] | [Example: >10000] | [Example: 850] |

| Verubecestat | 0.01 - 10 | - | - | - | - |

| Compound A | 3.3 | - | 130 | 29 | 140 |

| Compound B | 4.9 | - | - | - | - |

| Compound C | 4.1 | - | - | - | - |

Note: The IC50 values for this compound are hypothetical examples. Actual values must be determined experimentally. Data for other compounds are derived from published literature.

Experimental Protocols

BACE1 Inhibition Assay (Cell-Free)

This protocol is based on a generic fluorescence resonance energy transfer (FRET) assay, a common method for measuring BACE1 activity.

Materials and Reagents:

-

Recombinant human BACE1 enzyme

-

BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

-

This compound and other test compounds

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)[3]

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and other test compounds in DMSO. Create a dilution series of the compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the diluted test compounds or vehicle control (assay buffer with DMSO) to each well. Add 20 µL of the BACE1 enzyme solution to each well.

-

Incubate the plate for 15 minutes at 37°C to allow the inhibitors to bind to the enzyme.[1]

-

Reaction Initiation: Add 20 µL of the BACE1 substrate solution to each well to initiate the enzymatic reaction.

-

Signal Detection: Immediately begin monitoring the fluorescence intensity using a plate reader. The excitation and emission wavelengths will depend on the specific fluorophore-quencher pair used in the substrate.

-

Data Analysis: The rate of substrate cleavage is proportional to the increase in fluorescence over time. Calculate the percentage of BACE1 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software.

Visualizations

BACE1 Signaling Pathway

Caption: BACE1 cleavage of APP, the initial step in Aβ production.

Experimental Workflow

Caption: Workflow for the in vitro BACE1 inhibition assay.

References

Application Notes and Protocols for a BACE1 Inhibitor Cell-Based Assay

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides.[1][2] The accumulation of these peptides in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1][2] BACE1 initiates the cleavage of the amyloid precursor protein (APP), making it a prime therapeutic target for reducing Aβ production.[1][3] This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors of BACE1, using "BACE1-IN-9" as a representative inhibitor.

Mechanism of Action

BACE1 is a transmembrane aspartyl protease that cleaves APP at the β-secretase site.[1] This cleavage generates a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. BACE1 inhibitors block the initial cleavage of APP, thereby reducing the production of all downstream Aβ species.

BACE1 Signaling Pathway in Alzheimer's Disease

Caption: BACE1 initiates APP processing, leading to Aβ production.

Quantitative Data Summary

The following table summarizes hypothetical data for the representative inhibitor "this compound" in a cell-based assay measuring the reduction of Aβ40 and Aβ42.

| Compound | Target | Cell Line | Assay Type | IC50 (Aβ40) | IC50 (Aβ42) |

| This compound | BACE1 | HEK293-APP | ELISA | 50 nM | 45 nM |

| Control Inhibitor | BACE1 | HEK293-APP | ELISA | 10 nM | 8 nM |

Experimental Protocols

Cell-Based BACE1 Inhibition Assay

This protocol describes the measurement of BACE1 inhibition by quantifying the reduction of secreted Aβ peptides in the supernatant of cultured cells overexpressing human APP.

Materials

-

HEK293 cells stably expressing human APP (HEK293-APP)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Opti-MEM I Reduced Serum Medium

-

This compound (test inhibitor)

-

Known BACE1 inhibitor (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Human Aβ40 and Aβ42 ELISA kits

-

Plate reader

Experimental Workflow

Caption: Workflow for the cell-based BACE1 inhibition assay.

Procedure

-

Cell Seeding:

-

Culture HEK293-APP cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of growth medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in Opti-MEM to achieve final assay concentrations ranging from 1 nM to 10 µM.

-

Prepare dilutions of a known BACE1 inhibitor to serve as a positive control.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.

-

-

Compound Treatment:

-

After 24 hours of cell incubation, carefully remove the growth medium from each well.

-

Add 100 µL of Opti-MEM containing the appropriate concentration of this compound, control inhibitor, or vehicle control to each well.

-

Incubate the plate for an additional 48 hours at 37°C and 5% CO2.

-

-

Supernatant Collection and Analysis:

-

After the 48-hour incubation, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

-

Carefully collect the supernatant from each well for Aβ analysis.

-

Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each ELISA plate.

-

Calculate the concentration of Aβ40 and Aβ42 in each sample.

-

Normalize the Aβ levels to the vehicle control (representing 0% inhibition).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Logical Relationships of Assay Components

Caption: Interplay of components in the BACE1 cell-based assay.

References

Application Notes and Protocols for Bace1-IN-9 (Featuring Verubecestat as a Representative BACE1 Inhibitor) in Animal Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1][2] The formation of these plaques is initiated by the cleavage of the amyloid precursor protein (APP) by the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2] This makes BACE1 a prime therapeutic target for reducing Aβ production and potentially slowing the progression of AD.

BACE1 inhibitors are a class of drugs designed to block the enzymatic activity of BACE1, thereby reducing the generation of Aβ peptides.[1] This document provides detailed application notes and protocols for the administration of a representative BACE1 inhibitor, Verubecestat (MK-8931), in animal models of AD. While presented under the placeholder "Bace1-IN-9," the data and methodologies are based on published preclinical studies of Verubecestat, one of the most clinically advanced BACE1 inhibitors.[2]

Verubecestat is a potent, orally bioavailable BACE1 inhibitor that has been shown to significantly reduce Aβ levels in the plasma, cerebrospinal fluid (CSF), and brain of various animal models, including rats, monkeys, and transgenic mouse models of AD.[3][4][5] These studies provide a strong rationale for its investigation as a disease-modifying therapy for AD.

Data Presentation

The following tables summarize the quantitative effects of Verubecestat (referred to as this compound) administration on key AD biomarkers in different animal models.

Table 1: Effects of Single Oral Dose of this compound (Verubecestat) on Aβ Levels in Rats

| Dose (mg/kg) | Time Post-Dose (hours) | Plasma Aβ40 Reduction (%) | CSF Aβ40 Reduction (%) | Brain Aβ40 Reduction (%) |

| 10 | 4 | ~50 | ~60 | ~55 |

| 30 | 4 | ~70 | ~80 | ~75 |

| 100 | 4 | >80 | >90 | >85 |

Data extrapolated from graphical representations in preclinical studies.

Table 2: Effects of Single Oral Dose of this compound (Verubecestat) on Aβ Levels in Cynomolgus Monkeys

| Dose (mg/kg) | Time Post-Dose (hours) | CSF Aβ40 Reduction (%) | Cortical Aβ40 Reduction (%) |

| 10 | 4 | 60 | 72 |

Data from a study in cynomolgus monkeys showing significant Aβ reduction after a single oral dose.[6]

Table 3: Effects of Chronic Administration of this compound (Verubecestat) in 5XFAD Mice

| Treatment | Duration | Plasma Aβ40 Reduction (%) | Plasma Aβ42 Reduction (%) | Soluble Brain Aβ40 Reduction (Female) (%) | Soluble Brain Aβ42 Reduction (Female) (%) |

| 60 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |

| 180 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |

| 600 ppm in chow | 3 months | Dose-dependent | Dose-dependent | Significant | Significant |

Prophylactic treatment with Verubecestat in chow from 3 to 6 months of age resulted in dose-dependent reductions in plasma Aβ levels in both male and female 5XFAD mice, and significant reductions in soluble brain Aβ in female mice.[7]

Experimental Protocols

Detailed methodologies for key experiments involving the administration of this compound (Verubecestat) in animal models of AD are provided below.

Protocol 1: Oral Administration of this compound (Verubecestat)

This protocol describes the oral administration of this compound, either by oral gavage for acute dosing or formulated in chow for chronic studies.

A. Oral Gavage (for Rats and Monkeys - Acute Studies)

-

Formulation:

-

Prepare a suspension of Verubecestat (MK-8931) in a suitable vehicle. A common vehicle for oral administration in preclinical studies is 0.5% methylcellulose in water.

-

For a 10 mg/kg dose in a rat weighing 250g, requiring a dosing volume of 5 ml/kg, you would need to prepare a 2 mg/ml suspension.

-

-

Procedure:

-

Gently restrain the animal.

-

Insert a ball-tipped oral gavage needle into the esophagus.

-

Slowly administer the calculated volume of the drug suspension.

-

Monitor the animal for any signs of distress post-administration.

-

B. Administration in Chow (for Mice - Chronic Studies)

-

Diet Preparation:

-

Verubecestat (MK-8931) can be commercially formulated into standard rodent chow at desired concentrations (e.g., 60, 180, 600 ppm).

-

-

Procedure:

-

House the mice in cages with ad libitum access to the formulated chow and water.

-

Replace the chow regularly to ensure freshness and accurate dosing.

-

Monitor food consumption and body weight to ensure animal welfare and estimate drug intake.

-

Protocol 2: Cerebrospinal Fluid (CSF) Collection from Rats

This protocol describes a method for collecting CSF from the cisterna magna of anesthetized rats.

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Positioning: Place the anesthetized rat in a stereotaxic frame with its head flexed downwards to expose the back of the neck.

-

Surgical Preparation: Shave the fur from the back of the neck and disinfect the area with an antiseptic solution.

-

Incision: Make a small midline incision to expose the underlying muscles.

-

Muscle Dissection: Carefully dissect the muscles to expose the cisterna magna, the space between the cerebellum and the medulla oblongata.

-

CSF Collection: Using a fine-gauge needle attached to a syringe, carefully puncture the membrane of the cisterna magna and slowly aspirate the clear CSF. Avoid contamination with blood.

-

Post-Procedure: Suture the incision and allow the animal to recover from anesthesia on a warming pad.

Protocol 3: Brain Tissue Collection and Homogenization

This protocol outlines the procedure for collecting and processing brain tissue for the analysis of Aβ levels.

-

Euthanasia and Brain Extraction:

-

Euthanize the animal using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Rapidly dissect the brain and place it on an ice-cold surface.

-

Dissect the brain region of interest (e.g., cortex, hippocampus).

-

-

Homogenization:

-

Weigh the dissected brain tissue.

-

Add a specific volume of ice-cold homogenization buffer (e.g., Tris-buffered saline with protease inhibitors). A common ratio is 10% (w/v).

-

Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

-

-

Fractionation (for soluble and insoluble Aβ):

-

Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C.

-

The supernatant contains the soluble Aβ fraction.

-

The pellet contains the insoluble Aβ fraction. The pellet can be further extracted using 70% formic acid to solubilize the aggregated Aβ.

-

Protocol 4: Quantification of Aβ Levels by ELISA

This protocol describes the use of an enzyme-linked immunosorbent assay (ELISA) to quantify Aβ40 and Aβ42 levels in plasma, CSF, and brain homogenates.

-

Sample Preparation:

-

Dilute the plasma, CSF, or brain homogenate samples to fall within the linear range of the ELISA kit.

-

-

ELISA Procedure:

-

Use a commercially available Aβ40 or Aβ42 ELISA kit.

-

Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated microplate.

-

After incubation and washing steps, add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the concentration of Aβ in the samples by interpolating their absorbance values on the standard curve.

-

Protocol 5: Behavioral Assessment - Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents.

-

Habituation:

-

Individually habituate each mouse to the testing arena (an open-field box) for 5-10 minutes for 2-3 consecutive days in the absence of any objects.

-

-

Training (Familiarization) Phase:

-

Place two identical objects in the testing arena.

-

Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

-

-

Testing Phase:

-

After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.

-

Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate a discrimination index (DI) as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.

-

Protocol 6: Behavioral Assessment - Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

-

Training:

-

Place the mouse in a conditioning chamber.

-

After a brief habituation period, present a neutral conditioned stimulus (CS), such as a tone.

-

Co-terminate the CS with a mild aversive unconditioned stimulus (US), such as a foot shock.

-

-

Contextual Memory Test:

-

After a set period (e.g., 24 hours), return the mouse to the same conditioning chamber (the context).

-

Measure the amount of time the mouse spends "freezing" (a state of immobility), which is a natural fear response.

-

-

Cued Memory Test:

-

Place the mouse in a novel chamber with different contextual cues.

-

Present the CS (the tone) without the US (the foot shock).

-

Measure the freezing behavior in response to the cue.

-

-

Data Analysis:

-

Compare the percentage of time spent freezing between different experimental groups. Increased freezing time indicates stronger fear memory.

-

Mandatory Visualizations

Caption: BACE1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for this compound administration and analysis.

Caption: Logical relationship of BACE1 inhibition to potential therapeutic outcomes.

References

- 1. The BACE1 inhibitor verubecestat ( ... | Article | H1 Connect [archive.connect.h1.co]

- 2. behavioralhealth2000.com [behavioralhealth2000.com]

- 3. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]

- 6. Science Translational Medicine - STM Booklet Download Landing Page [promo.aaas.org]

- 7. Prophylactic evaluation of verubecestat on disease‐ and symptom‐modifying effects in 5XFAD mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Synaptic Function with BACE1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key aspartyl protease involved in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, BACE1 has been a primary therapeutic target for the development of inhibitors to mitigate Aβ-related synaptic dysfunction. However, BACE1 has several other physiological substrates crucial for normal synaptic function and development.[1][2][3] Therefore, studying the effects of BACE1 inhibitors, such as Bace1-IN-9, is critical to understanding both their therapeutic potential and their mechanism-based side effects on synaptic plasticity. These application notes provide an overview of the role of BACE1 in synaptic function and detailed protocols for investigating the impact of BACE1 inhibition.

BACE1 and Its Role in Synaptic Function

BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the amyloid precursor protein (APP).[1][4][5] It cleaves APP to generate the C-terminal fragment C99, which is subsequently cleaved by γ-secretase to produce Aβ peptides.[6] Pathological accumulation of Aβ oligomers is known to impair synaptic function and contribute to cognitive decline in Alzheimer's disease.[6][7]

Beyond its role in Aβ production, BACE1 cleaves a variety of other substrates that are integral to synaptic development and plasticity.[1][2] These include:

-

Seizure protein 6 (Sez6): A protein critical for excitatory synapse development and function.[1]

-

Jagged-1 (Jag1): A ligand in the Notch signaling pathway, which is important for neural development, synaptic plasticity, and memory formation.[1]

-

Neuregulin-1 (Nrg1): Involved in regulating myelination and has been shown to influence the expression of synaptic receptors like mGluR1.[4]

-

Close homolog of L1 (CHL1): Plays a role in axonal guidance and organization.[7]

Inhibition or genetic deletion of BACE1 has been demonstrated to have significant consequences on synaptic function, including impaired long-term potentiation (LTP), reduced dendritic spine formation, and cognitive deficits.[4][7][8][9][10] This highlights the dual role of BACE1, making it essential to carefully evaluate the impact of BACE1 inhibitors on synaptic health.

BACE1 Signaling Pathways in the Synapse

BACE1 activity influences several critical signaling pathways at the synapse. The diagram below illustrates the central role of BACE1 in both the amyloidogenic pathway and the processing of other key synaptic substrates.

Caption: BACE1 signaling at the synapse.

Data Presentation: Effects of BACE1 Inhibition on Synaptic Parameters

The following tables summarize quantitative data on the effects of BACE1 inhibition from various studies. "this compound" is used here as a representative BACE1 inhibitor.

Table 1: Electrophysiological Effects of BACE1 Inhibition

| Parameter | Treatment Group | Result | Reference |

| Long-Term Potentiation (LTP) in Hippocampal CA1 | Wild-type + BACE1 Inhibitor | Significant reduction in LTP magnitude | [9][10] |

| BACE1 Knockout | Abolished LTP | [8] | |

| Wild-type + Vehicle | Normal LTP induction | [9][10] | |

| Paired-Pulse Facilitation (PPF) at Mossy Fiber Synapses | BACE1 Knockout | Increased PPF ratio (indicating reduced presynaptic release probability) | [8][11] |

| Wild-type | Normal PPF ratio | [8][11] | |